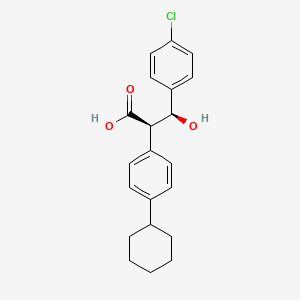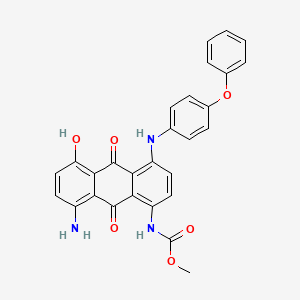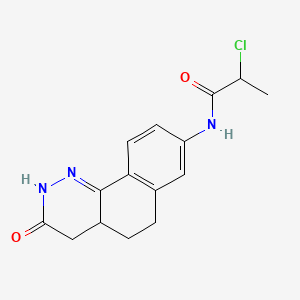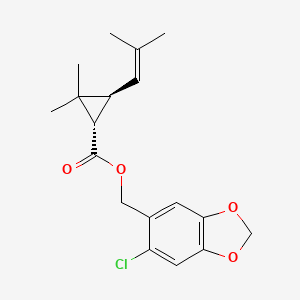
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl, imidazolyl, and methylphenylthio groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.
Attachment of the Methylphenylthio Group: The methylphenylthio group is attached through a thiolation reaction, where a suitable thiol reacts with an aryl halide under basic conditions.
Final Coupling: The final step involves coupling the imidazole derivative with the dichlorophenyl and methylphenylthio intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(4-methylphenylthio)-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-chlorophenylthio)-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methoxyphenylthio)-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol is unique due to the specific combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the dichlorophenyl group enhances its reactivity, while the imidazole ring contributes to its potential as an enzyme inhibitor. The methylphenylthio group further modulates its chemical behavior and biological interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
83337-44-4 |
|---|---|
Formule moléculaire |
C19H18Cl2N2OS |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(3-methylphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-14-3-2-4-16(9-14)25-12-19(24,11-23-8-7-22-13-23)17-6-5-15(20)10-18(17)21/h2-10,13,24H,11-12H2,1H3 |
Clé InChI |
MGOXLQKPIAIZPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


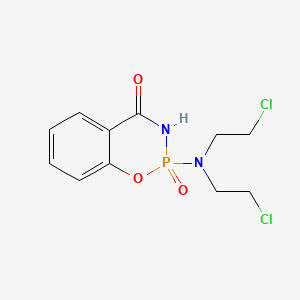



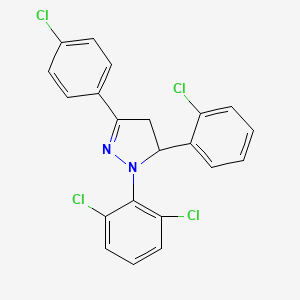
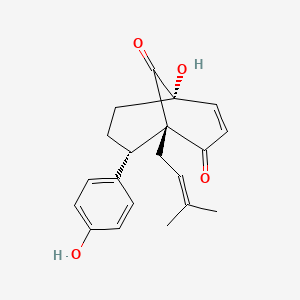
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
